molecular formula C20H19N5O3 B14107583 N-(2-methoxyethyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

N-(2-methoxyethyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B14107583
M. Wt: 377.4 g/mol
InChI Key: KXWRHMYBRAXYDL-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a complex organic compound that belongs to the class of pyrazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, pyrazole, and triazine precursors. The reaction conditions may involve:

    Condensation reactions: Combining naphthalene derivatives with pyrazole and triazine under acidic or basic conditions.

    Acylation: Introducing the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

    Methoxylation: Adding the methoxyethyl group using methoxyethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvent selection: Choosing appropriate solvents to dissolve reactants and facilitate reactions.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

    Reduction: Reacting with reducing agents to form reduced derivatives.

    Substitution: Undergoing nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds containing the naphthalene moiety.

    Pyrazolotriazine derivatives: Compounds with similar pyrazolotriazine structures.

Uniqueness

N-(2-methoxyethyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

InChI

InChI=1S/C20H19N5O3/c1-28-10-9-21-19(26)12-24-20(27)18-11-17(23-25(18)13-22-24)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,11,13H,9-10,12H2,1H3,(H,21,26)

InChI Key

KXWRHMYBRAXYDL-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1C(=O)C2=CC(=NN2C=N1)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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